molecular formula C10H6F6O3 B101504 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)benzoic acid CAS No. 16261-80-6

4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)benzoic acid

Cat. No. B101504
CAS RN: 16261-80-6
M. Wt: 288.14 g/mol
InChI Key: DLJNNINHDYILFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex benzoic acid derivatives often involves multi-step reactions with careful selection of precursors and reaction conditions. For instance, the synthesis of 4-Hydroxy[1-13C]benzoic acid was achieved starting from sodium [2-13C]acetate, through a sequence of reactions including alkylation, condensation, and hydrolysis, with an overall yield of 55-65% . Similarly, the synthesis of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives was described starting from nitro derivatives, which were reduced to anilines, followed by conversion to bromides and subsequent oxidation to benzoic acids .

Molecular Structure Analysis

The molecular structures of benzoic acid derivatives are often confirmed using various spectroscopic techniques. For example, the structures of several azo-benzoic acids were confirmed using 1H, 13C NMR, UV–VIS, and IR spectroscopy. Molecular structures and geometries were optimized using the B3LYP density functional theory method . The crystal and molecular structure of 4-(3,5-dimethylpyrazol-1-yl)benzoic acid trifluoroacetate was determined by X-ray analysis, revealing how ions pack in chains through hydrogen bond interactions .

Chemical Reactions Analysis

The chemical behavior of benzoic acid derivatives in solution can be complex. The azo-benzoic acids studied showed acid–base dissociation and azo–hydrazone tautomerism, with the extent of these equilibria dependent on solvent composition and pH . This indicates that the functional groups attached to the benzoic acid core significantly influence the compound's reactivity and interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. For instance, the introduction of fluorinated chains in 3,4,5-tris(11,11,12,12,13,13,14,14,15,15,16,16,16-tridecafluorohexadecyloxy)benzoic acid resulted in a compound with a thermotropic cubic phase, exhibiting a sequence of isotropic, cubic, and hexagonal columnar phases over a wide temperature range . This demonstrates the impact of molecular modifications on the thermal and phase behavior of benzoic acid derivatives.

Scientific Research Applications

1. Solvent for Pd-catalyzed C–H Activation

  • Application : HFIP is used as a solvent for transition metal-catalyzed C–H bond functionalization reactions .
  • Method : The solvent’s unique features compared to its non-fluoro analogue, isopropanol, have made it irreplaceable in these reactions .
  • Results : The use of HFIP has been shown to elevate the yield and selectivity of these reactions .

2. Anodic Oxidation of Isoeugenol

  • Application : In anodic oxidation of isoeugenol, HFIP forms a H-bonding network to surround the key radical intermediate .
  • Method : Inside the solvent cage, the intermediary radical species has a specific orientation to attain the highest stereoselectivity .
  • Results : This method provides a high yield of the desired product .

3. Production of High-end Chemicals

  • Application : HFIP is used to produce high-end chemicals like fluorinated surfactants, fluorinated emulsifier and fluorinated medicine .
  • Method : The specific methods of production would depend on the particular chemical being synthesized .
  • Results : The use of HFIP in these processes results in high-quality, fluorinated products .

4. Organic Synthesis

  • Application : HFIP is used in organic synthesis as a solvent .
  • Method : The specific methods of synthesis would depend on the particular chemical being synthesized .
  • Results : The use of HFIP in these processes results in high-quality products .

5. Green and Sustainable Deep Eutectic Solvent

  • Application : HFIP is emerging as a green and sustainable deep eutectic solvent .
  • Method : It is used in various chemical reactions due to its unique properties .
  • Results : The use of HFIP has been shown to elevate the yield and selectivity of these reactions .

6. Enhancing Chiral Induction

  • Application : HFIP’s H-bond-donating ability is used to enhance the chiral induction in Pd-catalyzed atroposelective C–H activation .
  • Method : The solvent’s unique features have made it irreplaceable in these reactions .
  • Results : The use of HFIP has been shown to elevate the yield and selectivity of these reactions .

7. Organic Synthesis for Plastics

  • Application : HFIP is used in the synthesis of organic compounds for plastics .
  • Method : The specific methods of synthesis would depend on the particular compound being synthesized .
  • Results : The use of HFIP in these processes results in high-quality products suitable for use in plastics .

8. Promoting Diverse Chemical Processes

  • Application : HFIP is used to promote different and diverse chemical processes .
  • Method : The specific methods would depend on the particular process being carried out .
  • Results : The use of HFIP in these processes has been found to be informative and useful .

9. Solvent in Chemical Transformations

  • Application : HFIP is used as a solvent in various chemical transformations .
  • Method : The specific methods would depend on the particular transformation being carried out .
  • Results : The use of HFIP in these processes has been found to make a difference in various subdomains of organic chemistry .

properties

IUPAC Name

4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6O3/c11-9(12,13)8(19,10(14,15)16)6-3-1-5(2-4-6)7(17)18/h1-4,19H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJNNINHDYILFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343649
Record name 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)benzoic acid

CAS RN

16261-80-6
Record name 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Hydroxyhexafluoroisopropyl)benzoic acid
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